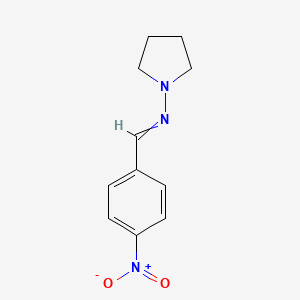
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione is a chemical compound with the molecular formula C9H14O2 It is a bicyclic compound that features a hexahydroindene core with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of indan-1,4-dione under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione involves its interaction with specific molecular targets. The ketone functionalities can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(3aS,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione: This compound has a similar bicyclic structure but with different functional groups.
(3aS,7aS)-Octahydro-2H-inden-2-one: Another related compound with a similar core structure but different oxidation states.
Uniqueness
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione is unique due to its specific arrangement of ketone functionalities and its potential for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61154-29-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3aS,7aS)-3,3a,5,6,7,7a-hexahydro-2H-indene-1,4-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h6-7H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
HKZYCARSPJWAFK-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CCC2=O)C(=O)C1 |
Canonical SMILES |
C1CC2C(CCC2=O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)



![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)








